molecular formula C9H9BrFN B2479682 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1780581-08-9

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2479682
CAS No.: 1780581-08-9
M. Wt: 230.08
InChI Key: DRDJZKIRJUTAER-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is characterized by a bicyclic framework consisting of a benzene ring fused with a partially saturated pyridine ring, creating the characteristic tetrahydroisoquinoline scaffold. The International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting the systematic naming convention that identifies the positions of halogen substituents relative to the nitrogen-containing heterocycle. The molecular formula C9H9BrFN indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom within the molecular structure.

The Chemical Abstracts Service number for this compound is 1780581-08-9, providing a unique identifier for chemical databases and regulatory purposes. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: FC1=C(Br)C2=C(C=C1)CCNC2. The International Chemical Identifier string provides additional structural detail: InChI=1S/C9H9BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-2,12H,3-5H2. These standardized representations facilitate accurate communication of the molecular structure across different chemical information systems and databases.

The three-dimensional molecular geometry reveals that the tetrahydroisoquinoline core adopts a non-planar conformation due to the saturation of the pyridine ring portion. The nitrogen atom within the saturated ring system can participate in hydrogen bonding interactions, as demonstrated in crystallographic studies of related tetrahydroisoquinoline derivatives where the nitrogen forms hydrogen bonds with various donor and acceptor molecules. The halogen substituents at positions 7 and 8 create distinct electronic environments that influence the overall molecular polarity and potential intermolecular interactions.

Properties

IUPAC Name

8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-2,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDJZKIRJUTAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780581-08-9
Record name 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and fluorination reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural and functional properties of 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline are best understood through comparison with related tetrahydroisoquinoline derivatives.

Substituent Position and Halogenation

7-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 17680-55-6)
  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.09 g/mol
  • Key Features : Bromine at position 7; lacks fluorine.
  • Applications : Used in pharmaceutical intermediates; demonstrates the impact of bromine position on receptor binding .
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1356111-42-6)
  • Molecular Formula : C₁₀H₉BrF₃N
  • Molecular Weight : 280.09 g/mol
  • Key Features : Bromine at position 5, trifluoromethyl at position 6.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine .

Functional Group Modifications

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1220694-87-0)
  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 242.12 g/mol
  • Key Features : Methoxy group at position 6 instead of fluorine.
  • Synthesis : Prepared via methoxylation of brominated precursors, highlighting substitutive flexibility .
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1270045-85-6)
  • Molecular Formula : C₁₀H₁₁BrFN
  • Molecular Weight : 260.11 g/mol
  • Key Features : Bromine at position 7, fluorine at 6, and a methyl group at position 2.

Halogenation and Methylation Combinations

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1781489-28-8)
  • Molecular Formula : C₁₀H₁₁BrFN
  • Molecular Weight : 244.10 g/mol
  • Key Features : Bromine at position 5, fluorine at 8, and a methyl group at position 2.
  • Impact : Positional swapping of halogens and methylation demonstrates the scaffold’s adaptability for structure-activity relationship (SAR) studies .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 2044901-42-8 Br (8), F (7) C₉H₉BrFN 244.08 Halogenated CNS scaffold
7-Bromo-1,2,3,4-tetrahydroisoquinoline 17680-55-6 Br (7) C₉H₁₀BrN 212.09 Bromine positional isomer
5-Bromo-7-(trifluoromethyl)-1,2,3,4-THIQ 1356111-42-6 Br (5), CF₃ (7) C₁₀H₉BrF₃N 280.09 Enhanced lipophilicity
8-Bromo-6-methoxy-1,2,3,4-THIQ 1220694-87-0 Br (8), OMe (6) C₁₀H₁₂BrNO 242.12 Methoxy substitution
7-Bromo-6-fluoro-2-methyl-1,2,3,4-THIQ 1270045-85-6 Br (7), F (6), Me (2) C₁₀H₁₁BrFN 260.11 Dual halogenation + methylation
5-Bromo-8-fluoro-2-methyl-1,2,3,4-THIQ 1781489-28-8 Br (5), F (8), Me (2) C₁₀H₁₁BrFN 244.10 Halogen positional flexibility

Biological Activity

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine atoms, which may enhance its reactivity and biological interactions compared to other tetrahydroisoquinoline derivatives.

The molecular formula of this compound is C₉H₁₀BrFN. Its structure allows for various chemical reactions, including:

  • Substitution Reactions : The halogen atoms can participate in nucleophilic substitutions.
  • Oxidation and Reduction : Capable of forming quinoline derivatives through oxidation.
  • Coupling Reactions : Can be involved in Suzuki-Miyaura coupling to produce biaryl compounds.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cognitive functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. Specifically:

  • Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.155 µM to 0.170 µM, indicating strong anti-cancer activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
7eA5490.155CDK2 Inhibition
8dMCF70.170DHFR Inhibition

Antioxidant Activity

The compound exhibits antioxidant properties that are comparable to Vitamin C. This suggests potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. The interaction with neurotransmitter systems indicates a potential role in treating neurodegenerative diseases such as Alzheimer’s .

Comparative Analysis with Similar Compounds

This compound can be compared with other tetrahydroisoquinolines based on their structural modifications and biological activities:

Compound NameStructural FeaturesBiological Activity
7-Bromo-1,2,3,4-tetrahydroisoquinolineLacks fluorine atomModerate anticancer activity
8-Fluoro-1,2,3,4-tetrahydroisoquinolineLacks bromine atomLimited enzyme inhibition
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinolineDifferent halogenation patternVaries based on substitution

Case Studies

Several research articles have documented the biological activities of tetrahydroisoquinolines:

  • Anticancer Studies : A study demonstrated that modified tetrahydroisoquinolines exhibited significant apoptosis induction in cancer cell lines through cell cycle arrest mechanisms .
  • Enzyme Inhibition : Research indicated that specific derivatives could act as potent inhibitors for enzymes like CDK2 and DHFR with IC50 values significantly lower than standard inhibitors .

Q & A

Q. What are the key synthetic routes for 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves halogenation and functional group transformations on a tetrahydroisoquinoline core. For example, nitration and diazotization steps are critical for introducing substituents, as demonstrated in analogous tetrahydroisoquinoline syntheses . A multi-step approach may include:

  • Nitration of the parent tetrahydroisoquinoline under controlled conditions.
  • Halogenation (bromine/fluorine introduction) via electrophilic substitution or metal-catalyzed coupling.
  • Reduction of intermediates (e.g., nitro groups to amines) using agents like Pd/C or NaBH4. Purity is ensured through techniques like column chromatography and recrystallization .

Q. How is the compound characterized in terms of molecular structure and purity?

Key characterization methods include:

  • Mass spectrometry (MS) and NMR (¹H, ¹³C, ¹⁹F) to confirm molecular weight (269.53 g/mol) and substituent positions .
  • HPLC or GC for purity assessment (>97% as per commercial building-block catalogs) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, though no direct data is available for this compound.

Q. What are the common chemical reactions this compound undergoes?

The bromine and fluorine substituents enable reactivity such as:

  • Nucleophilic substitution (e.g., Br → OH/NH2 via SNAr).
  • Cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts) to introduce aryl/heteroaryl groups .
  • Reductive amination for secondary amine derivatization . Reaction optimization requires solvent polarity control (DMF, THF) and inert atmospheres to prevent decomposition .

Advanced Questions

Q. How do the halogen substituents (Br, F) influence the compound’s reactivity and biological interactions?

  • Electron-withdrawing effects : Fluorine enhances ring electron deficiency, directing electrophilic attacks to meta/para positions. Bromine’s steric bulk may hinder certain reactions (e.g., sterically demanding couplings) .
  • Biological interactions : Halogens can enhance binding to hydrophobic pockets in enzymes (e.g., kinases) or DNA. Fluorine’s electronegativity may mimic hydroxyl groups, enabling competitive inhibition .
  • Metabolic stability : Fluorine reduces susceptibility to oxidative degradation, improving pharmacokinetics in preclinical models .

Q. What strategies resolve contradictions in nitration methods during tetrahydroisoquinoline synthesis?

Earlier studies reported inconsistent nitration regioselectivity. Solutions include:

  • Alternative precursors : Using isocarbostyril derivatives to bypass direct nitration challenges .
  • Protecting groups : Temporarily shielding reactive amines (e.g., Boc protection) to control nitration sites .
  • Computational modeling : DFT calculations to predict nitration thermodynamics and optimize conditions .

Q. What in vitro models are suitable for assessing its role in VEGF-mediated processes?

While direct data on this compound is limited, structural analogs (e.g., CKD712) suggest:

  • Human dermal fibroblast (HDF) assays : Measure VEGF secretion via ELISA after compound treatment .
  • Migration assays : Scratch/wound-healing models to evaluate cell migration enhancement (linked to VEGF pathways) .
  • Pathway inhibition : Co-treatment with AMPK or HO-1 inhibitors (e.g., compound C, SnPPIX) to dissect signaling mechanisms . Note: Specific studies on 8-Bromo-7-fluoro-THIQ are needed to confirm these hypotheses.

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